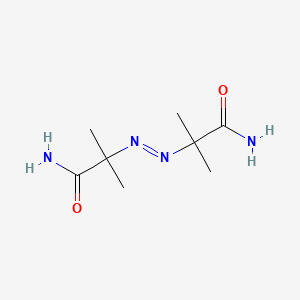

2,2'-Azobisisobutyramid

Description

Contextualization within Azo Initiator Chemistry and its Significance

Azo initiators are a class of molecules characterized by the presence of a diazene (B1210634) (-N=N-) functional group. Their primary significance lies in their ability to undergo thermal or photochemical decomposition to produce nitrogen gas and two carbon-centered free radicals. wikipedia.org This process is highly efficient and forms the basis of their application in initiating free-radical polymerization.

Compared to other classes of initiators, such as organic peroxides, azo compounds like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) offer several distinct advantages. Their decomposition follows predictable, first-order kinetics, allowing for precise control over the initiation rate. synazo.de This decomposition is not susceptible to radical-induced decomposition and is generally insensitive to the presence of metal salts, acids, or bases, which can interfere with peroxide-based systems. synazo.de

The most critical feature of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is its high solubility in water, a characteristic not shared by many other common azo initiators like azobisisobutyronitrile (AIBN). synazo.desdlookchem.combutlerov.com This property, combined with the cationic nature of its amidine groups in solution, makes it an initiator of choice for aqueous-phase polymerization and the synthesis of cationic emulsions and latexes. fujifilm.comtcd.ie

Table 1: Physicochemical Properties of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride

| Property | Value |

| Molecular Formula | C₈H₂₀Cl₂N₆ wikipedia.org |

| Molecular Weight | 271.19 g/mol wikipedia.orgsigmaaldrich.com |

| Appearance | Light yellow or nearly white crystalline powder/granules sigmaaldrich.comchemicalbook.com |

| Melting Point | 175-177 °C (decomposes) sdlookchem.comsigmaaldrich.com |

| 10-Hour Half-Life Temp. | 56 °C (in water) fujifilm.comsigmaaldrich.com |

| Water Solubility | 176.2 g/L at 20 °C sdlookchem.com |

| Activation Energy | 123.4 kJ/mol fujifilm.com |

Foundational Research Trajectories for 2,2'-Azobis(2-methylpropionamidine) dihydrochloride in Polymer Science

The primary research trajectory for 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is its application as a water-soluble initiator for free-radical polymerization. sigmaaldrich.comchemicalbook.com Its utility has been extensively demonstrated in the synthesis of a variety of water-soluble and functional polymers.

Polymer Synthesis: Foundational research has established its effectiveness in the polymerization of functionalized acrylic monomers. synazo.de It is commonly used to produce high-molecular-weight polymers such as:

Polyacrylamides: Used as flocculants and filler retention aids. synazo.de

Polyacrylic Acid and Copolymers: Employed in applications like superabsorbent polymers and detergents. synazo.de

Polyvinyl Alcohol: Used in the formulation of adhesives. synazo.de

A key advantage noted in these syntheses is the ability to achieve a more defined distribution of polymer chain lengths, leading to products with higher uniformity. synazo.de For instance, it has been used as the initiator in the solution polymerization of acrylamide (B121943) and dimethyldiallylammonium (B1216499) chloride to create high molecular weight copolymers. google.com

Decomposition Kinetics and Mechanism: Significant research has focused on understanding the thermal decomposition behavior of the compound. The decomposition rate to generate radical species has been determined to be approximately 2.1 × 10⁻⁶ s⁻¹ at 40°C in aqueous solutions, a rate that does not vary significantly with pH. researchgate.net However, the amidine groups themselves can undergo hydrolysis, a reaction that is dependent on the pH of the solution. researchgate.net

Studies have elucidated the pathway of the radicals formed upon decomposition. The initial products of the azo bond cleavage are two 2-amidinopropyl radicals. In the absence of a monomer, these radicals primarily couple to form tetramethylsuccinamidine hydrochloride. acs.org This product can then undergo subsequent reactions, including cyclization to form tetramethylsuccinimidine hydrochloride, and hydrolysis to yield products like 2,2,3-trimethyl-3-guanylbutyramide hydrochloride, tetramethyl-5-imino-2-pyrrolidone, and tetramethylsuccinimide. acs.orgas-1.co.jp

Surface Grafting Polymerization: Another important research avenue involves its use in modifying surfaces. The cationic nature of the initiator allows it to be adsorbed onto negatively charged surfaces, such as mica, via ion exchange. tcd.ie Subsequent heating in the presence of a monomer, like styrene (B11656), initiates polymerization directly from the surface. This technique results in polymer chains being covalently grafted onto the substrate, creating polymer-modified surfaces with tailored properties. tcd.ie

Structure

2D Structure

3D Structure

Properties

CAS No. |

3682-94-8 |

|---|---|

Molecular Formula |

C8H16N4O2 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-[(1-amino-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanamide |

InChI |

InChI=1S/C8H16N4O2/c1-7(2,5(9)13)11-12-8(3,4)6(10)14/h1-4H3,(H2,9,13)(H2,10,14) |

InChI Key |

OALMZWNBNXQUAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)N=NC(C)(C)C(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of 2,2 Azobisisobutyramid Decomposition

Thermal Decomposition Pathways and Radical Generation from 2,2'-Azobisisobutyramidine Dihydrochloride (B599025)

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or AIBA) is a notable water-soluble azo compound utilized as a free radical initiator. acs.orgbutlerov.com Its decomposition is a key process for initiating various chemical reactions, including polymerizations. The thermal breakdown of AAPH in aqueous solutions is a complex process that involves both thermal decomposition and hydrolysis, leading to the generation of radical species. researchgate.netscispace.com

The primary step in the thermal decomposition of AAPH is the homolytic cleavage of the carbon-nitrogen bonds, which releases a molecule of nitrogen gas and two 2-amidinopropane radicals. butlerov.com This process is analogous to the decomposition of other azo compounds like AIBN. The generated carbon-centered radicals are highly reactive and can subsequently react with oxygen in the solution to form peroxyl radicals. butlerov.com

The kinetics of the thermal decomposition of AAPH have been investigated under both isothermal and non-isothermal conditions to understand its stability and reactivity.

Under isothermal conditions, the decomposition of AAPH in aqueous solutions has been studied to determine the rate of radical formation. At 40°C, the thermal decomposition rate to form radical species was found to have an average value of 2.1 × 10⁻⁶ s⁻¹. researchgate.net Interestingly, this rate did not show significant variation with changes in the pH of the solution. researchgate.net However, the hydrolysis rate of AAPH was observed to increase exponentially with an increase in pH, indicating a dependence on the hydroxide (B78521) ion concentration. researchgate.net

Non-isothermal kinetic studies, often employing techniques like Differential Scanning Calorimetry (DSC), are crucial for assessing the thermal hazards of compounds like AAPH. researchgate.net These analyses involve heating the sample at a constant rate and monitoring the heat flow. The data obtained from non-isothermal DSC experiments can be used to determine key kinetic parameters. acs.org For AAPH (referred to as AIBA in some studies), the decomposition process has been described as involving two-step parallel reactions, which include an n-order reaction and an autocatalytic reaction. researchgate.net The thermal decomposition of AAPH is highly exothermic, which underscores its potential hazards if not handled under controlled temperature conditions. researchgate.net

The activation energy (Ea) and pre-exponential factor (A) are critical parameters that quantify the temperature dependence of the decomposition rate. These can be determined from both isothermal and non-isothermal kinetic data using various analytical methods.

For the thermal decomposition of AAPH, an apparent activation energy of 109.0 kJ/mol has been determined under non-isothermal conditions. researchgate.net Another study investigating the thermal decomposition of 2,2′-azobis(2-methylpropionamidine)dihydrochloride reported the generation rate constant to be (0.92±0.06)•10–6 s–1. researchgate.net

Table 1: Isothermal Decomposition Kinetic Data for AAPH

| Temperature (°C) | Decomposition Rate Constant (s⁻¹) | pH Dependence |

| 40 | 2.1 × 10⁻⁶ | Insignificant |

This table is generated based on the data presented in the text. The data is sourced from a study on AAPH degradation in aqueous solutions.

Table 2: Non-Isothermal Kinetic Parameters for AAPH Decomposition

| Parameter | Value | Method |

| Apparent Activation Energy (Ea) | 109.0 kJ/mol | Non-isothermal DSC |

This table summarizes the apparent activation energy for AAPH decomposition as determined by non-isothermal methods.

The nature of the solvent can influence the decomposition kinetics of azo compounds. For AAPH, which is water-soluble, studies have been conducted in aqueous solutions and mixtures with other solvents. In a water-dioxane (1:1 v/v) solution, the rate constant for the decay of AAPH was determined to be (3.6±0.6) × 10⁻⁵ s⁻¹. butlerov.com The optical absorption spectra of AAPH in both water and a water-dioxane solution show a maximum absorption at a wavelength of 366 nm, with the extinction coefficient remaining consistent at 24.4 ± 3.0 mol·l⁻¹·cm⁻¹. butlerov.com This suggests that the immediate chemical environment can affect the rate of decomposition.

Kinetics of Thermal Decomposition of 2,2'-Azobisisobutyramid

Photoinitiated Radical Formation from 2,2'-Azobisisobutyramidine

Photoinitiation offers spatial and temporal control over the polymerization process, making it a valuable technique in applications such as the fabrication of hydrogels for biomedical uses. nih.gov 2,2'-Azobisisobutyramidine, also known as V-50 or 2,2'-azobis(2-methylpropionamidine) dihydrochloride, can be decomposed by UV light to generate radicals. scientificlabs.co.uk

Characterization of Photoinitiation Mechanisms

The photoinitiation process for azo compounds like 2,2'-Azobisisobutyramidine generally involves the absorption of a photon, leading to an excited state that subsequently undergoes homolytic cleavage of the carbon-nitrogen bond. This cleavage results in the formation of two carbon-centered radicals and a molecule of nitrogen gas. sigmaaldrich.com

Studies on similar water-soluble azo initiators have utilized techniques like electron paramagnetic resonance (EPR) spectroscopy with spin traps to identify and characterize the radical species formed upon decomposition. rsc.org For instance, in the thermal decomposition of 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH), a related compound, the formation of alkoxyl radicals has been identified as a major pathway in aqueous solutions. researchgate.net This suggests that in the presence of oxygen, the initially formed carbon-centered radicals can react to form peroxyl and subsequently alkoxyl radicals.

The chemical environment, such as pH, can also influence the decomposition process. While the thermal decomposition rate of AAPH to form radicals shows little variation with pH, the hydrolysis rate of the amidine groups increases significantly with increasing pH. researchgate.net

Wavelength Dependence and Quantum Yields of Radical Production

The efficiency of photoinitiated radical production is highly dependent on the wavelength of the incident light and the molar extinction coefficient of the photoinitiator at that wavelength. nih.gov The absorption spectrum of a photoinitiator is a critical factor in selecting an appropriate light source for efficient polymerization. acs.org

Detailed, publicly available data specifically quantifying the wavelength dependence and quantum yields for the photodecomposition of 2,2'-Azobisisobutyramidine are not extensively documented in the provided search results. However, general principles of photochemistry for azo compounds can be applied. The quantum yield for the formation of radicals is the ratio of the number of initiator molecules that dissociate to the number of photons absorbed. uj.edu.pl

For some azo initiators, the quantum yield of decomposition has been found to be independent of the exciting wavelength within their absorption band. dss.go.th However, this is not a universal rule, and for other photoinitiators, the polymerization efficiency can surprisingly be higher at wavelengths where the molar extinction coefficient is lower. acs.org This highlights the complexity of the photoinitiation process, which involves not just light absorption but also the efficiency of the subsequent chemical reactions.

Simulations and experimental studies on other photoinitiators have shown that both the quantum yield and the molar extinction coefficient are crucial parameters that influence the rate of radical generation. rsc.org The interplay between these factors determines the optimal wavelength for a given photoinitiator and application. For instance, while one initiator might be most efficient at 350 nm, another could perform better at 450 nm, depending on its specific photochemical properties. rsc.org

Further research is needed to fully characterize the wavelength-dependent quantum yields for 2,2'-Azobisisobutyramidine to optimize its use in photopolymerization applications.

Efficiency of Radical Generation from 2,2 Azobisisobutyramid

Initiator Efficiency (f) Studies

The initiator efficiency, denoted by the symbol f, is the fraction of radicals that escape the solvent cage and initiate polymerization. For azo initiators, the efficiency is typically in the range of 0.5 to 0.7. The remaining radicals are lost primarily to in-cage recombination and disproportionation.

| Parameter | Value | Conditions | Source |

| Thermal Decomposition Rate Constant (kd) | 2.1 x 10-6 s-1 | 40°C in aqueous solution | |

| 10-Hour Half-Life Temperature | 56°C | In water |

Several methodologies are employed to determine the rate of radical generation and the subsequent efficiency of initiators like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025).

Product Analysis: The degradation pathways and products of the initiator can be meticulously studied using techniques like liquid chromatography-ultraviolet spectroscopy (LC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By quantifying the formation of stable products from side reactions (e.g., recombination, disproportionation) and comparing them to the total amount of decomposed initiator, the fraction of radicals that did not initiate reactions can be determined.

Radical Scavenging: This method involves using a "scavenger" molecule that reacts rapidly and stoichiometrically with any free radicals produced. By measuring the rate of consumption of the scavenger, the rate of effective radical generation can be calculated. Common scavengers used in these studies include α-tocopherol (for lipophilic radicals) and uric acid (for hydrophilic radicals).

Electron Paramagnetic Resonance (EPR) Spin Trapping: EPR spectroscopy, in conjunction with spin traps, allows for the detection and quantification of transient radical species. A spin trap is a compound that reacts with the highly reactive initiator-derived radicals to form a more stable radical product (a spin adduct) that can be observed and quantified by EPR, providing direct evidence of radical formation.

Seeded Emulsion Polymerization: For applications in emulsion polymerization, the initiator efficiency for radical entry into latex particles, f(entry), can be measured. This involves using pre-formed polymer particles ("seeds") and measuring the polymerization rate under "zero-one" conditions, where the entry of a single radical into a particle causes rapid polymerization until a second radical enters and causes termination. This allows for a precise calculation of the rate of radical entry.

The efficiency of radical generation from 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is sensitive to the surrounding chemical and physical environment.

Effect of pH: In aqueous solutions, the thermal decomposition rate of AAPH to form radicals does not vary significantly with pH. However, the initiator can also undergo hydrolysis as a competing reaction. The rate of this hydrolysis reaction increases exponentially with increasing pH, showing a clear hydroxide (B78521) ion dependence. Therefore, at higher pH values, the efficiency of radical generation is reduced because a larger fraction of the initiator decomposes via the non-radical hydrolysis pathway.

Effect of Temperature: The rate of thermal decomposition of azo initiators, and thus the rate of radical production, increases with increasing temperature. This relationship allows for temperature control over the initiation rate in polymerization reactions.

Effect of Supramolecular Encapsulation: The local environment can be dramatically altered by host-guest chemistry. When AAPH is encapsulated within the cavity of a cucurbituril (B1219460) (CB) host molecule to form a 1:1 complex (AAPH@CB), the yield of radicals escaping into the bulk solution is markedly decreased upon photolysis. This suggests that the host cavity enhances the recombination of the geminate radical pair. In contrast, a 2:1 complex (2AAPH@CB) only minimally affects the radical yield, mimicking a typical solvent cage. This demonstrates that confinement on a molecular level can significantly impact initiator efficiency.

Primary Radical Recombination and Cage Effects

Upon decomposition, the two newly formed 2-amidinopropane radicals and the nitrogen molecule are confined within a "cage" of surrounding solvent molecules. Before these primary radicals can diffuse apart, they can react with each other. This phenomenon is known as the cage effect.

The primary fates of the geminate radical pair within the cage are:

Cage Escape: The radicals diffuse out of the solvent cage and become free radicals available to initiate reactions. The fraction of radicals that escape determines the initiator efficiency (f).

In-Cage Recombination: The two carbon-centered radicals recombine to form a stable, non-radical product, effectively wasting the initiator.

In-Cage Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two different stable, non-radical molecules.

For initiators like AAPH that generate positively charged radicals, electrostatic repulsion between the geminate radicals can influence the cage effect. Seminal work by Hammond and Neuman established that the presence of charges on the radical pair can alter their behavior within the solvent cage compared to neutral radicals. This repulsion can facilitate cage escape, potentially leading to a higher initiator efficiency than for a comparable neutral azo compound, although this effect is also dependent on the ionic strength and polarity of the medium. The low mobility of radicals, for instance when adsorbed onto a surface, can increase the probability of primary radical recombination.

Radical Reactivity and Subsequent Reactions in Initiator Systems

The 2-amidinopropane radicals that escape the solvent cage are highly reactive species that drive subsequent chemical reactions. The primary radical generated is a carbon-centered radical.

In the presence of molecular oxygen, this carbon-centered radical (R•) reacts rapidly to form a peroxyl radical (ROO•). This peroxyl radical can then be converted into an alkoxyl radical (RO•).

| Radical Species | Formation Pathway | Significance | Source |

| 2-amidinopropane radical (R•) | Primary decomposition of AAPH | Initiates polymerization or reacts with O2 | |

| Peroxyl radical (ROO•) | R• + O2 → ROO• | Key oxidant in lipid peroxidation and protein modification | |

| Alkoxyl radical (RO•) | Further reaction of ROO• | Identified as a major radical species in aqueous solution |

These radicals can undergo several types of reactions:

Initiation of Polymerization: The primary role of the initiator is to add to a monomer, starting a polymer chain.

Oxidation: The peroxyl and alkoxyl radicals are potent oxidizing agents. They are widely used in experimental models to study oxidative stress, where they readily oxidize biological molecules like lipids and specific amino acid residues in proteins (preferentially tryptophan, cysteine, methionine, and tyrosine).

Disproportionation: As a termination or side reaction, one radical can abstract a hydrogen from another, leading to stable, non-radical products. This has been confirmed as a pathway in the degradation of AAPH.

Applications of 2,2 Azobisisobutyramid in Polymerization Science

Free Radical Polymerization Initiation

2,2'-Azobisisobutyramidine is widely utilized as a source of free radicals to initiate the polymerization of various vinyl and acrylic monomers. mdpi.comresearchgate.net Upon heating, the central azo group (-N=N-) decomposes, releasing a molecule of nitrogen gas and forming two identical, highly reactive carbon-centered radicals. kpi.ua These primary radicals then react with monomer units, initiating the formation of polymer chains. A key advantage of azo initiators like 2,2'-Azobisisobutyramidine is that their decomposition rate follows predictable first-order kinetics and is less sensitive to the reaction environment compared to peroxide initiators. kpi.ua As a cationic initiator, it is particularly useful for polymerizing monomers in aqueous solutions and for creating cationic latex particles. researchgate.net

Homopolymerization Kinetics and Polymerization Rate Dependence on 2,2'-Azobisisobutyramidine Concentration

In free-radical polymerization, the rate of polymerization (R_p) is fundamentally dependent on both the monomer concentration ([M]) and the initiator concentration ([I]). The process begins with the thermal decomposition of the initiator to produce primary radicals, followed by the initiation of polymer chains, propagation, and termination steps.

For most free-radical polymerizations under steady-state conditions, the rate of polymerization is directly proportional to the monomer concentration and to the square root of the initiator concentration (R_p ∝ [M][I]0.5). researchgate.netatlantis-press.com This relationship arises because termination, the rate-limiting step, typically involves the combination of two growing polymer chains. Kinetic studies of acrylamide (B121943) polymerization in aqueous solutions, a system where 2,2'-Azobisisobutyramidine is commonly used, confirm this principle. For instance, studies on the copolymerization of acrylamide and diallyldimethylammonium chloride have reported the reaction order with respect to the initiator to be approximately 0.5. asianpubs.org Research on acrylamide polymerization initiated by various systems has consistently shown a monomer order greater than one (typically 1.2-1.3) and an initiator order of 0.5. researchgate.net

Below is a table illustrating the typical relationship between initiator concentration and polymerization rate based on established kinetic models for acrylamide polymerization.

| Initiator: 2,2'-Azobisisobutyramidine Dihydrochloride (B599025) | ||

| Initiator Concentration [I] (mol/L) | Relative Rate of Polymerization (R_p) | Effect on Molecular Weight |

| 0.001 | 1.00 | Highest |

| 0.002 | 1.41 | High |

| 0.004 | 2.00 | Intermediate |

| 0.008 | 2.83 | Low |

| 0.016 | 4.00 | Lowest |

| Note: Relative rate is calculated based on the principle R_p ∝ [I]0.5, normalized to the lowest concentration. This table is illustrative of the general kinetic principle. |

Copolymerization Studies Initiated by 2,2'-Azobisisobutyramidine

Copolymerization, the process of polymerizing two or more different monomers, is a powerful method for creating polymers with tailored properties. mdpi.com 2,2'-Azobisisobutyramidine is an effective initiator for the copolymerization of water-soluble cationic and non-ionic monomers, such as the commercially important system of acrylamide (AAm) and diallyldimethylammonium chloride (DADMAC). asianpubs.org

The composition and microstructure of a copolymer are governed by the monomer reactivity ratios, r₁ and r₂. The reactivity ratio is the ratio of the rate constant for a radical of a given type adding to a monomer of the same type (homo-propagation) to the rate constant for it adding to the other monomer type (cross-propagation). uobaghdad.edu.iqnih.gov These ratios determine whether the resulting copolymer will have a random, alternating, block, or statistical distribution of monomer units. nih.gov

Reactivity ratios are typically determined by conducting a series of low-conversion polymerizations with varying initial monomer feed ratios (f₁/f₂) and measuring the resulting instantaneous copolymer composition (F₁/F₂). mdpi.comnih.gov Graphical methods like the Fineman-Ross and Kelen-Tudos procedures are then applied to these data to calculate r₁ and r₂. mdpi.comuobaghdad.edu.iq

The table below presents reactivity ratios for the copolymerization of water-soluble monomers, a system for which 2,2'-Azobisisobutyramidine is a suitable initiator.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |

| 2-acrylamido-2-methylpropane sulfonic acid (AMPS) | Acrylamide (AAm) | 0.18 | 0.85 | Random/Statistical Copolymer nih.gov |

| 2-acrylamido-2-methylpropane sulfonic acid (AMPS) | Acrylic Acid (AAc) | 0.19 | 0.86 | Random/Statistical Copolymer nih.gov |

| Acrylamide (AM) | Acrylic Acid (AA) | 0.62 | 0.996 | Ideal/Random Copolymer nih.gov |

| Note: These values were determined in studies using conventional radical initiators in aqueous solutions, representing typical results for these monomer pairs. |

The composition of a copolymer is a critical property that dictates its final application characteristics. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are used to determine the molar fractions of each monomer unit incorporated into the polymer chain. asianpubs.orgmdpi.com

The Mayo-Lewis equation uses the monomer feed ratio and the reactivity ratios to predict the copolymer composition. nih.gov The sequence distribution, which describes the arrangement of monomer units along the polymer backbone (e.g., the probability of finding M₁-M₁, M₁-M₂, or M₂-M₂ linkages), can be calculated statistically once the reactivity ratios are known. researchgate.netuobaghdad.edu.iq For example, in the copolymerization of AMPS and AAm, where both r₁ and r₂ are less than 1, the propagating radicals have a tendency to add to the other monomer type, leading to a more random distribution. nih.gov Conversely, if one reactivity ratio is much larger than the other, the more reactive monomer will be consumed more rapidly, leading to compositional drift as the polymerization progresses. asianpubs.org

Controlled/Living Radical Polymerization (CRP/LRP) with 2,2'-Azobisisobutyramidine as a Radical Source

Controlled/Living Radical Polymerization (CRP/LRP) techniques, also known as Reversible Deactivation Radical Polymerizations (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. unipd.itrsc.org

Specific Methodologies (e.g., use in conjunction with RAFT or NMP agents)

2,2'-Azobisisobutyronitrile (AIBN) is a foundational thermal initiator whose application extends to various forms of controlled or living radical polymerization (CRP). Its primary function is to generate initial radicals upon thermal decomposition, which then initiate the polymerization process that is subsequently controlled by specific mediating agents. atamanchemicals.comfujifilm.com

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, AIBN is widely used as a conventional initiator. wikipedia.org The process relies on a thiocarbonylthio compound, or RAFT agent, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org AIBN's role is to produce the initial radical population to begin the reaction. atamanchemicals.comwikipedia.org For instance, it has been successfully employed in the RAFT polymerization of various monomers, including the synthesis of styrene-vinyl pyridine (B92270) diblock copolymers and photoresponsive polymethacrylates, yielding well-defined polymers with polydispersity index (PDI) values as low as 1.37. atamanchemicals.comepa.gov

Nitroxide-Mediated Polymerization (NMP) is another CRP technique where AIBN finds utility. While NMP can use a unimolecular initiator (an alkoxyamine), AIBN can be used in a bimolecular approach to form this alkoxyamine in situ. This is achieved through the thermal decomposition of AIBN in the presence of a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The radicals generated from AIBN initiate monomer polymerization, and the propagating chains are then reversibly terminated by the nitroxide to form the dormant alkoxyamine species, which controls the polymerization.

Furthermore, AIBN is utilized in other related methodologies like Reverse Atom Transfer Radical Polymerization (RATRP). In this system, AIBN acts as the radical source in the presence of a transition metal complex in its higher oxidation state (e.g., FeCl₃/PPh₃). nih.govcmu.educmu.edu The radicals from AIBN react with the monomer, and the propagating chains are deactivated by the metal complex, establishing the equilibrium necessary for a controlled polymerization. cmu.edu

Control over Polymer Molecular Weight and Polydispersity

The concentration of AIBN as an initiator is a critical parameter for controlling the final molecular weight and polydispersity of polymers. In conventional free radical polymerization, a higher initiator concentration generally leads to a higher polymerization rate but a lower molecular weight, as more polymer chains are initiated simultaneously. nih.gov

In controlled polymerization systems, this relationship is more nuanced but fundamentally important. Research into the Reverse Atom Transfer Radical Polymerization (RATRP) of acrylonitrile (B1666552) demonstrated that as the molar ratio of monomer to AIBN was increased (i.e., lower relative initiator concentration), the number-average molecular weight (Mₙ) of the resulting polyacrylonitrile (B21495) (PAN) increased. nih.gov Conversely, increasing the AIBN concentration led to higher monomer conversion but a decrease in Mₙ. nih.gov This study also noted that the polydispersity index (PDI), while remaining in a narrow range, tended to broaden slightly with increased AIBN concentration, which was attributed to a rise in the amount of free radicals. nih.gov

| [AN]:[AIBN] Molar Ratio | Conversion (%) | Mₙ (GPC) | Mw/Mₙ (PDI) |

|---|---|---|---|

| 500:0.5 | 23.66 | 24100 | 1.35 |

| 500:1.0 | 55.45 | 18500 | 1.42 |

| 500:1.5 | 82.80 | 13900 | 1.48 |

Novel approaches have also demonstrated external control over polymerization initiated by AIBN. A remarkable study showed that applying a high static (DC) electric field during the bulk polymerization of methyl methacrylate (B99206) (MMA) with AIBN could significantly influence the polymer properties. rsc.org It was found that the polymer's molecular weight decreased as the amplitude of the DC field increased. Concurrently, the polydispersity of the resulting PMMA was lower (Đ = 1.55–1.65) compared to the polymer synthesized without an electric field (Đ = 1.90), indicating that external fields can be a tool for controlling chain length and dispersity. rsc.org

Heterogeneous Polymerization Systems Utilizing 2,2'-Azobisisobutyramid

AIBN is extensively used as an oil-soluble initiator in various heterogeneous polymerization systems, where the reaction medium consists of more than one phase.

Emulsion Polymerization Research

While water-soluble initiators are more common in conventional emulsion polymerization, the use of oil-soluble initiators like AIBN has been a subject of significant research. In this case, radical generation occurs primarily within the monomer droplets or surfactant micelles. mdpi.comccspublishing.org.cn Studies comparing AIBN with water-soluble initiators like potassium persulfate (KPS) have found that AIBN-initiated emulsion polymerization can exhibit a high polymerization rate and produce polymers with narrow molecular weight and particle size distributions. ccspublishing.org.cn

The use of AIBN has been crucial for successfully polymerizing certain hydrophobic monomers in emulsion. For example, in the synthesis of PBMA-g-PDMS latexes, AIBN was essential for incorporating the highly hydrophobic polydimethylsiloxane (B3030410) (PDMS) macromonomer into the acrylic backbone via a miniemulsion mechanism. researchgate.net The use of a water-soluble initiator in the same system was unsuccessful, leading to flocculation. researchgate.net

Research has also explored soap-free emulsion polymerization using AIBN. researchgate.net In the polymerization of aromatic vinyl monomers, it was found that stable, negatively charged particles could be synthesized without surfactant, a property attributed to the phenyl rings of the monomer. researchgate.net The initiator type has a clear impact on the final particle size. In one study, the average particle size for styrene (B11656) emulsion polymerization was 141.2 nm when using AIBN, compared to 224.6 nm with azobis(isobutyramidine) dihydrochloride (AIBA), another type of initiator. mdpi.com

| Polymer System | AIBN Concentration (wt% to monomer) | Particle Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| PBMA-g-PDMS (60% PDMS) | 0.5 | 170 | 0.137 |

| PBMA-g-PDMS (50% PDMS) | 0.5 | 152 | 0.119 |

| Styrene | 0.6 | 141.2 | N/A |

Suspension Polymerization Research

In suspension polymerization, a monomer-soluble initiator like AIBN is dissolved in the monomer phase, which is then dispersed as droplets in a continuous phase (typically water). mdpi.com Polymerization occurs within these individual monomer droplets, which act as tiny bulk reactors. This method is widely used to produce polymer beads. nih.gov

AIBN has been employed as the initiator in the suspension polymerization of styrene using stabilizers like tricalcium phosphate (B84403) to produce polydisperse particles. koreascience.kr It has also been used to create more complex architectures, such as branched polystyrene beads. nih.gov In one such study, a branching monomer was copolymerized with styrene in a solvent-free suspension polymerization initiated by AIBN. This process successfully yielded branched polystyrene with a high molecular weight (Mw = 1,036,000 g·mol⁻¹) while avoiding gelation. nih.gov The initiator type has also been shown to affect the kinetics and particle characteristics in microsuspension polymerization using cellulose (B213188) nanocrystals as stabilizers. acs.org

Precipitation Polymerization Mechanisms

Precipitation polymerization begins as a homogeneous solution of monomer, initiator, and solvent. mdpi.com AIBN is a frequently used initiator for this technique. mdpi.comnih.gov As the polymerization proceeds, the growing polymer chains become insoluble in the solvent and precipitate out, forming solid particles. These particles then continue to grow by capturing oligomeric radicals from the solution phase. nih.gov

One study on the precipitation polymerization of acrylonitrile (PAN) in a water/DMSO solvent system using AIBN proposed a growth mechanism involving two key processes: i) aggregation of nascent particles with each other, and ii) attachment of radicals to the existing particles. scispace.com Another investigation into the self-stabilized precipitation (2SP) polymerization of maleic anhydride (B1165640) and styrene with AIBN initiator described a mechanism where the polymerization first occurs in solution to form copolymer building blocks. nih.gov These blocks then nucleate to form particles, which subsequently grow into a stable colloidal dispersion without the need for an external stabilizer. nih.gov

Kinetic Modeling of Heterogeneous Systems Initiated by Azo Compounds

Modeling the kinetics of heterogeneous polymerizations initiated by AIBN is complex due to the presence of multiple phases and the physical processes that occur alongside the chemical reactions. These models must account for the partitioning of reactants, the transport of radicals between phases, and diffusion limitations (gel and glassy effects) that become significant as viscosity increases. researchgate.netsharif.edu

A unified mathematical framework for modeling dispersion and precipitation polymerizations highlights the critical role of interphase mass transport of active radical chains in determining the final polymer properties. researchgate.net For suspension and bulk polymerization of styrene initiated by AIBN, kinetic models have been developed that reduce the large number of stiff differential equations to a manageable set using the method of moments. sharif.edu These models incorporate the gel, glassy, and initiator cage effects by defining the termination rate constant, propagation rate constant, and initiator efficiency as functions of free volume and temperature. Such models have shown good agreement with experimental data for monomer conversion and average molecular weights, particularly at high conversions. sharif.edu

Chain Transfer Phenomena in 2,2 Azobisisobutyramid Initiated Polymerizations

Characterization of Chain Transfer to Solvent, Monomer, and Initiator

In radical polymerization, a growing macroradical can abstract an atom (typically hydrogen) from a surrounding molecule, effectively transferring the radical center. core.ac.ukrubbernews.com This event terminates the growth of the original polymer chain and creates a new, smaller radical that can initiate another chain. uc.edu This phenomenon can be categorized based on the molecule that acts as the transfer agent.

Chain Transfer to Solvent: When polymerization is conducted in a solution, the solvent molecules can act as chain transfer agents. wikipedia.org The propagating polymer radical abstracts an atom from a solvent molecule, creating a dead polymer and a new radical derived from the solvent. wikipedia.orgcore.ac.uk The reactivity of the solvent determines its effectiveness as a chain transfer agent; solvents with easily abstractable atoms (e.g., hydrogens on a carbon adjacent to an oxygen in alcohols) are more prone to this reaction. core.ac.uk This process is a key consideration in solution polymerizations, as it can impose an upper limit on the achievable molecular weight. core.ac.ukmdpi.com

Chain Transfer to Monomer: A growing polymer chain can also abstract an atom from a monomer molecule. wikipedia.org This terminates the existing chain while creating a new monomer radical that can initiate polymerization. wikipedia.org The tendency for this to occur depends on the monomer's structure. For instance, allylic monomers show a significant tendency for chain transfer due to the formation of a stable, resonance-delocalized radical. rubbernews.com

Chain Transfer to Initiator: It is also possible for a growing polymer chain to react with an unreacted initiator molecule. wikipedia.org This terminates the polymer chain but generates a new radical from the initiator, which can then start a new chain. wikipedia.org While possible, chain transfer to initiator is often less significant compared to transfer to monomer or solvent, primarily because the initiator is present at a much lower concentration. rubbernews.com However, certain initiators, like hydroperoxides, can be more susceptible to this process compared to azo initiators like AIBN. rubbernews.com For most azo initiators, this pathway is not a dominant factor in molecular weight control. rubbernews.com

Quantitative Determination of Chain Transfer Constants

The efficiency of a substance (solvent, monomer, or added agent) in a chain transfer reaction is quantified by its chain transfer constant (C). The constant is defined as the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). rubbernews.com

C = k_tr / k_p

A higher chain transfer constant indicates a more effective transfer agent. rubbernews.com The value of C can be determined experimentally using the Mayo equation, which relates the number-average degree of polymerization (DP_n) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]). researchgate.netuq.edu.au

1/DP_n = 1/(DP_n)_0 + C * ([S] / [M])

Here, (DP_n)_0 is the degree of polymerization in the absence of the chain transfer agent. By plotting the inverse of the degree of polymerization (1/DP_n) against the ratio of the concentrations of the transfer agent to the monomer ([S]/[M]), a straight line is typically obtained. The slope of this line gives the chain transfer constant, C. researchgate.netuc.edu This method is a standard technique for quantifying the impact of various substances on molecular weight. researchgate.net

Below is a table of representative chain transfer constants for various agents in polymerizations of different monomers, often initiated by AIBN, which serves as an analogue for 2,2'-Azobisisobutyramid.

| Monomer | Chain Transfer Agent (Solvent) | Temperature (°C) | Chain Transfer Constant (C) x 104 | Reference |

|---|---|---|---|---|

| Styrene (B11656) | Benzene | 60 | 0.23 | nsf.gov |

| Styrene | Toluene | 60 | 2.05 | nsf.gov |

| Styrene | n-Dodecyl Mercaptan | 60 | 187,000 | rubbernews.com |

| Methyl Methacrylate (B99206) | n-Butyl Mercaptan | 60 | 16,900 | rubbernews.com |

| BN 2-vinylnaphthalene | Toluene | 60 | 107 | nsf.gov |

Strategies for Molecular Weight Control through Chain Transfer

Chain transfer is not merely an unavoidable side reaction; it is a powerful tool that can be deliberately employed to control the molecular weight of polymers. rubbernews.comgoogle.com By introducing a specific amount of a highly effective chain transfer agent (CTA), manufacturers can produce polymers with a targeted, and often lower, molecular weight. uc.edu

Use of Conventional Chain Transfer Agents: The most common strategy involves adding a conventional CTA to the polymerization mixture. Thiols, such as n-dodecyl mercaptan and t-dodecyl mercaptan, are highly effective CTAs and are widely used in industrial processes for producing polymers like styrene-butadiene rubber. rubbernews.com Agents with a chain transfer constant of 1 or greater are particularly useful as they can effectively control molecular weight even at very low concentrations. rubbernews.com The amount of CTA needed to achieve a desired molecular weight can be calculated using the Mayo equation. rubbernews.com

Catalytic Chain Transfer (CCT) Polymerization: A more advanced technique is catalytic chain transfer (CCT) polymerization, which utilizes transition metal complexes, typically of cobalt, as catalysts. uq.edu.au These catalysts are incredibly efficient at transferring the radical chain, allowing for the production of low molecular weight polymers (oligomers) with a terminal vinyl group. uq.edu.au This method is attractive because the catalyst is regenerated and can participate in many transfer events, making it effective at very low concentrations. The resulting polymers, known as macromonomers, can be used in subsequent reactions to create more complex architectures. uq.edu.au

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a type of reversible-deactivation radical polymerization that uses a thiocarbonylthio compound as the CTA. fujifilm.comwikipedia.org This method provides excellent control over molecular weight, leads to polymers with a narrow molecular weight distribution (low dispersity), and allows for the synthesis of complex polymer architectures like block copolymers. wikipedia.orgnsf.gov By carefully selecting the RAFT agent and reaction conditions, the growth of polymer chains can be precisely managed. nsf.gov

Investigation of Polymer Branching and Crosslinking via Chain Transfer

Chain transfer reactions are a primary mechanism for the formation of branched polymers. beilstein-journals.orglibretexts.org This is distinct from crosslinking, which typically involves the formation of covalent bonds between separate polymer chains, often through reactions at residual double bonds, leading to an insoluble network. allenpress.comacs.org

Mechanism of Branching: Branching occurs through chain transfer to an existing polymer molecule. libretexts.orgwikipedia.org A propagating radical abstracts an atom (usually hydrogen) from the backbone of a "dead" polymer chain. rubbernews.comlibretexts.org This terminates the original propagating chain but creates a new radical site on the backbone of the second polymer molecule. wikipedia.org Monomer can then add to this new radical site, initiating the growth of a new polymer chain as a branch off the original backbone. rubbernews.comlibretexts.org

Factors Influencing Branching: The extent of branching is highly dependent on reaction conditions. It becomes more prevalent at higher monomer conversions, where the concentration of polymer is high, increasing the probability of a chain transfer event with a polymer molecule. rubbernews.com The high-pressure radical polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE) is a classic example where extensive chain transfer to the polymer leads to a highly branched macromolecular structure. libretexts.orgmsu.edu

Distinction from Crosslinking: While both processes connect polymer chains, the mechanism differs. Branching via chain transfer results from an abstraction-addition sequence on a saturated polymer backbone. acs.org Crosslinking, in the context of radical polymerization of dienes, for example, occurs when a growing radical adds to a double bond present in another polymer chain, forming a direct covalent link between the two chains. allenpress.com This can lead to the formation of an extensive, insoluble gel network, whereas branching typically results in soluble, albeit high molecular weight, molecules with altered physical properties. acs.orgacs.org

Theoretical and Computational Approaches to 2,2 Azobisisobutyramid Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like azo initiators. idosr.org For 2,2'-Azobisisobutyramide, these methods can predict molecular geometries, bond energies, and the electronic properties that govern its decomposition.

Electronic Structure: The central feature of 2,2'-Azobisisobutyramide is the azo group (-N=N-). Quantum calculations would reveal the distribution of electron density, highlighting the relative weakness of the C-N bonds compared to the other covalent bonds in the molecule. The amide groups (-CONH2) are expected to have a different electronic influence compared to the nitrile groups (-CN) in AIBN. The lone pair on the nitrogen and the pi-system of the carbonyl in the amide can participate in resonance, potentially influencing the stability of the parent molecule and the resulting radical.

Reactivity and Decomposition Pathway: Theoretical calculations can map the potential energy surface for the decomposition of 2,2'-Azobisisobutyramide. This involves calculating the energy of the molecule as the C-N bonds stretch and break. The key parameter derived from these calculations is the activation energy (Ea), which dictates the rate of decomposition at a given temperature. Studies on AIBN have established that the decomposition proceeds via a concerted, two-bond cleavage, releasing a stable nitrogen molecule and two 2-cyanopropyl-2-radicals. acs.org A similar mechanism is anticipated for the amide derivative. High-level quantum methods can provide detailed insights into the transition state geometry and the energetics of this process. unl.edu

Table 1: Comparison of Calculated Electronic Properties for AIBN and Predicted Trends for 2,2'-Azobisisobutyramide (Note: Data for 2,2'-Azobisisobutyramide is predictive and based on chemical principles, as direct computational literature is scarce. AIBN data is sourced from computational studies.)

| Property | 2,2'-Azobisisobutyronitrile (AIBN) (Model) | Predicted Trend for 2,2'-Azobisisobutyramide | Rationale for Prediction |

| C-N Bond Dissociation Energy | ~30-35 kcal/mol | Slightly Higher | The amide group is less electron-withdrawing than the nitrile group, which may slightly strengthen the adjacent C-N bond. |

| Decomposition Activation Energy | ~30.8 kcal/mol | Slightly Higher | A higher bond dissociation energy would lead to a higher barrier for decomposition. |

| Radical Stabilization Energy | High | High | The resulting 2-amido-2-propyl radical is stabilized by the adjacent carbonyl group and hyperconjugation. |

Molecular Dynamics Simulations of Decomposition and Radical Propagation

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights that complement static quantum chemical calculations. nih.gov

Decomposition Dynamics: Reactive MD simulations, using force fields derived from quantum calculations, can model the thermal decomposition of a collection of 2,2'-Azobisisobutyramide molecules. These simulations can capture the "cage effect," where the newly formed radicals are temporarily trapped by surrounding solvent molecules. acs.org The radicals may recombine within this cage or diffuse apart to initiate polymerization. MD studies on AIBN have shown how factors like solvent viscosity and temperature influence the cage escape efficiency. mdpi.com For 2,2'-Azobisisobutyramide, simulations could explore how the more polar amide groups influence solvent interactions and cage dynamics. The potential for hydrogen bonding with the amide groups could significantly alter the behavior compared to AIBN.

Radical Propagation: Once the radicals escape the solvent cage, they attack monomer units to begin the polymerization process. MD simulations can model the propagation step, showing the trajectory of the radical as it approaches a monomer and forms a new covalent bond. These simulations can help determine the stereochemistry of the addition and the conformational dynamics of the growing polymer chain. For instance, MD has been used to study the mobility and reactions in various polymer systems, providing a framework for how such simulations could be applied here. mdpi.com

Kinetic Modeling and Simulation of Polymerization Processes

Modeling Initiator Decomposition: The decomposition of the azo initiator is the rate-determining step for initiation. researchgate.net The rate of decomposition is typically modeled as a first-order reaction, characterized by a rate constant (kd). researchgate.net

Rate of Initiation = 2 * f * kd * [I]

Where:

f is the initiator efficiency (the fraction of radicals that escape the cage effect).

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

Simulations based on this model can predict the concentration of active radicals over time at different temperatures, which is crucial for controlling the polymerization process. utwente.nlacs.org

Simulating Polymerization: Comprehensive kinetic models integrate the initiation rate with equations for propagation, chain transfer, and termination reactions. These simulations can predict key polymer properties such as monomer conversion over time, molecular weight distribution, and polymer chain architecture. ugent.be The specific values for the rate constants in these models are often determined experimentally or estimated using computational methods as described in the previous sections. For 2,2'-Azobisisobutyramide, while the general framework would be similar to that for AIBN, the specific rate constants would need to be adjusted to account for the different chemical nature of the amide-containing radicals. scielo.org.mx

Predictive Algorithms for Initiator Performance and Polymer Properties

Modern approaches increasingly use machine learning and quantitative structure-property relationship (QSPR) models to predict chemical behavior, bypassing the need for extensive experimentation or computationally intensive simulations for every new compound. nih.gov

Predicting Initiator Performance: Algorithms can be trained on data from a library of known azo initiators. fujifilm.com Input features would include molecular descriptors calculated from the initiator's structure (e.g., molecular weight, functional groups, electronic properties from rapid DFT calculations). The algorithm would learn the relationship between these features and performance metrics like the decomposition rate constant (kd) or the 10-hour half-life temperature. fujifilm.com Such a model could provide a rapid and accurate prediction for the performance of 2,2'-Azobisisobutyramide. nih.gov

Predicting Polymer Properties: Similarly, predictive algorithms can forecast the properties of the final polymer. researchgate.net By inputting the initiator type and concentration, monomer type, and reaction conditions (temperature, solvent), a trained machine learning model can predict outcomes like number average molecular weight (NAMW) and polydispersity index (PDI). These models are built on large datasets from past polymerization experiments and can reveal complex, non-linear relationships that are difficult to capture with traditional kinetic models alone.

Table 2: Input Features and Predicted Outputs for a Hypothetical Predictive Algorithm

| Input Features (Molecular Descriptors & Conditions) | Predicted Outputs (Performance & Properties) |

| Initiator Structure (e.g., SMILES string) | Decomposition Rate Constant (kd) |

| Calculated Dipole Moment | Initiator Efficiency (f) |

| Monomer Concentration | Monomer Conversion vs. Time |

| Reaction Temperature | Number Average Molecular Weight (NAMW) |

| Solvent Type | Polydispersity Index (PDI) |

These predictive tools represent the forefront of materials design, enabling the virtual screening and optimization of polymerization processes before they are ever run in a lab. nih.gov

Synthesis of Advanced Polymeric Materials Via 2,2 Azobisisobutyramid Initiated Reactions

Tailoring Polymer Architecture and Functionality

The ability to control polymer architecture at the molecular level is crucial for developing materials with specific properties. frontiersin.org 2,2'-Azobisisobutyramidine dihydrochloride (B599025) (V-50) serves as a valuable initiator in this regard, enabling the synthesis of polymers with precisely defined structures. rsc.orgresearchgate.net Its use in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the manipulation of molecular weight and the creation of polymers with narrow molecular weight distributions. frontiersin.orgacs.org

The functionality of polymers can also be tailored using V-50. The cationic amidine groups inherent to the initiator can be incorporated as end-groups in the polymer chains, imparting specific chemical properties to the final material. fujifilm.comfujifilm.com This is particularly useful in applications requiring cationic polymers, such as in the creation of stable cationic emulsions and latexes. fujifilm.com Furthermore, the use of macromonomeric azoinitiators, which combine initiator and monomer functionalities in a single molecule, opens up possibilities for creating highly branched or hyperbranched polymers with unique properties. rsc.orgresearchgate.net

Interactive Table: Properties of Polymers Synthesized with 2,2'-Azobisisobutyramidine Dihydrochloride (V-50)

| Property | Description | Research Findings |

| Molecular Weight Control | The ability to predetermine the average molecular weight of the polymer chains. | RAFT polymerization initiated by V-50 allows for a linear increase of molecular weight with monomer conversion, indicating good control. acs.org |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform chain length. | While RAFT with V-50 can yield high PDI values in some systems, it still demonstrates features of a controlled process. acs.org |

| Functionality | The presence of specific chemical groups that impart desired properties to the polymer. | The cationic amidine groups from V-50 are incorporated as end-groups, creating cationic polymers. fujifilm.comfujifilm.com |

| Architecture | The three-dimensional structure of the polymer, such as linear, branched, or crosslinked. | The use of macromonomeric azoinitiators allows for the synthesis of branched and hyperbranched polymer architectures. rsc.orgresearchgate.net |

Development of Novel Block and Graft Copolymers

The synthesis of block and graft copolymers represents a significant advancement in polymer science, allowing for the combination of different polymer properties within a single macromolecule. 2,2'-Azobisisobutyramidine dihydrochloride has proven to be an effective initiator for creating these complex architectures. researchgate.net

Block copolymers, which consist of two or more different polymer chains linked together, can be synthesized using techniques like RAFT polymerization initiated by V-50. This method allows for the sequential addition of different monomers, leading to the formation of well-defined block structures. For instance, initiators containing a polyethylene (B3416737) glycol (PEG) unit can be used to create block copolymers with desirable properties like hydrophilicity and dispersibility. fujifilm.com

Graft copolymers, characterized by a main polymer backbone with one or more side chains of a different polymer, can also be prepared using V-50. The "grafting-from" method, where polymer chains are grown from initiator sites on a polymer backbone, is a common approach. nih.gov This can be achieved by first creating a macroinitiator with pendant azo groups, which can then initiate the polymerization of a second monomer to form the grafted chains. researchgate.net

Nanomaterial Fabrication via Controlled Polymerization from 2,2'-Azobisisobutyramidine

The fabrication of polymeric nanomaterials with controlled size and morphology is a rapidly growing field with applications in medicine, electronics, and materials science. nih.govmdpi.com 2,2'-Azobisisobutyramidine dihydrochloride plays a crucial role in the synthesis of these nanomaterials through various controlled polymerization techniques. mdpi.comresearchgate.net

Emulsion polymerization and soap-free emulsion polymerization are powerful methods for producing polymer nanoparticles, and V-50 is a widely used initiator in these systems. mdpi.comresearchgate.netjst.go.jp Its water-solubility and cationic nature contribute to the stability of the resulting latex particles. fujifilm.comresearchgate.net In RAFT emulsifier-free emulsion polymerization, V-50 has been successfully used to synthesize polyisoprene-silica nanoparticles with a core-shell morphology. mdpi.comresearchgate.net The initiator's activity influences the final particle size, with more active initiators generally leading to larger particles. mdpi.com

The ability to control particle size is a key advantage of using V-50 in these processes. For instance, in the synthesis of N-vinylpyrrolidone/acrylic acid nanoparticles, using V-50 as the initiator resulted in smaller particle sizes compared to other initiators. matec-conferences.org Furthermore, in atom transfer radical polymerization (ATRP) in a miniemulsion system, V-50 has been employed to initiate the polymerization of n-butyl methacrylate (B99206), leading to the formation of well-defined nanoparticles. cmu.edu

Interactive Table: Nanomaterials Synthesized Using 2,2'-Azobisisobutyramidine Dihydrochloride (V-50)

| Nanomaterial | Synthesis Method | Key Findings |

| Polyisoprene-silica nanoparticles | RAFT emulsifier-free emulsion polymerization | Core-shell morphology was achieved. The particle size was influenced by the initiator activity, with V-50 producing larger particles than a less active initiator. mdpi.comresearchgate.net |

| N-vinylpyrrolidone/acrylic acid nanoparticles | Emulsion polymerization | V-50 initiator led to smaller particle sizes and higher yields compared to potassium persulfate. matec-conferences.org |

| Polystyrene latex particles | Soap-free emulsion polymerization | Cationic initiator V-50 enabled the formation of stable latex particles. researchgate.net |

| Poly(n-butyl methacrylate) nanoparticles | Atom Transfer Radical Polymerization (ATRP) in miniemulsion | Successful polymerization was achieved, with the final particle size influenced by sonication. cmu.edu |

Surface Modification and Polymer Grafting Techniques

Modifying the surface properties of materials is essential for a wide range of applications, from biocompatible implants to advanced coatings. Polymer grafting, the process of attaching polymer chains to a surface, is a powerful technique for achieving this. nih.gov 2,2'-Azobisisobutyramidine dihydrochloride has been utilized in various "grafting-from" approaches to modify surfaces. scispace.comacs.org

In this method, the initiator is first immobilized on the surface of a substrate, and then polymer chains are grown directly from these surface-bound initiators. nih.govacs.org For example, a cationic azo initiator like 2,2'-azobisisobutyramidine hydrochloride can be adsorbed onto a mica surface through ion exchange. tcd.iekpi.ua Subsequent polymerization of a monomer, such as styrene (B11656), in the presence of this initiator-modified mica results in polystyrene chains being grafted onto the surface. tcd.iekpi.ua This creates a nanophase of individual polymer molecules on the mica. tcd.iekpi.ua

This technique allows for a high grafting density, forming what is known as a polymer brush. scispace.com The properties of the grafted layer, such as thickness and density, can be controlled by the polymerization conditions. This approach has been used to graft various polymers onto silica (B1680970) nanoparticles, enhancing their dispersibility and creating functional nanocomposites. scispace.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.